molecular formula C26H34N4O3 B3305139 N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922559-08-8

N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B3305139
CAS No.: 922559-08-8
M. Wt: 450.6 g/mol
InChI Key: YTCCMRQKYHSDAL-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N’-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a methylphenyl group, an indole moiety, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N’-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole precursor is replaced by a piperidine moiety.

    Coupling with the Methoxy-Methylphenyl Group: The final step involves coupling the indole-piperidine intermediate with the methoxy-methylphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the indole moiety, potentially converting it to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of more saturated indole derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxy-5-methylphenyl)-N’-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a potential candidate for binding studies and drug design.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases. Further research is needed to explore its pharmacological properties and therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
  • N-(2-methylphenyl)-N’-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-N’-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c1-18-7-10-24(33-3)21(15-18)28-26(32)25(31)27-17-23(30-12-5-4-6-13-30)19-8-9-22-20(16-19)11-14-29(22)2/h7-10,15-16,23H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCCMRQKYHSDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Reactant of Route 3
N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Reactant of Route 4
N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Reactant of Route 5
N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Reactant of Route 6
N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

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